molecular formula C12H13NO4 B14286935 1-Anilino-1,3-dioxobutan-2-yl acetate CAS No. 124070-06-0

1-Anilino-1,3-dioxobutan-2-yl acetate

Cat. No.: B14286935
CAS No.: 124070-06-0
M. Wt: 235.24 g/mol
InChI Key: UZEPPMAAWSGTHC-UHFFFAOYSA-N
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Description

1-Anilino-1,3-dioxobutan-2-yl acetate is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of an anilino group, a dioxobutan moiety, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Anilino-1,3-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of aniline with 1,3-dioxobutan-2-one in the presence of an acid catalyst, followed by acetylation with acetic anhydride. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Anilino-1,3-dioxobutan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-anilino-1,3-dioxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The anilino group can participate in hydrogen bonding and π-π interactions, while the dioxobutan moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an anilino group and a dioxobutan moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

124070-06-0

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(1-anilino-1,3-dioxobutan-2-yl) acetate

InChI

InChI=1S/C12H13NO4/c1-8(14)11(17-9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16)

InChI Key

UZEPPMAAWSGTHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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